molecular formula C16H17NO3 B4504806 4-methoxy-N-[3-(methoxymethyl)phenyl]benzamide

4-methoxy-N-[3-(methoxymethyl)phenyl]benzamide

Cat. No.: B4504806
M. Wt: 271.31 g/mol
InChI Key: YJQMKLSUPJCCDN-UHFFFAOYSA-N
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Description

4-methoxy-N-[3-(methoxymethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.12084340 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Antioxidant Activity

S. Demir et al. (2015) conducted a study on a novel benzamide derivative, focusing on its molecular structure and antioxidant properties. Using X-ray diffraction, IR spectroscopy, and DFT calculations, the study detailed the crystal structure and calculated various electronic and thermodynamic properties, confirming the compound's potential as an antioxidant through DPPH free radical scavenging tests (Demir et al., 2015).

Corrosion Inhibition

Ankush Mishra et al. (2018) explored the effect of benzamide derivatives on the corrosion inhibition of mild steel in an acidic environment. The study demonstrated that methoxy substituents enhance corrosion inhibition efficiency, supported by electrochemical and computational data (Mishra et al., 2018).

Antiplatelet Activity

Xiujie Liu et al. (2019) designed and synthesized 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides, revealing their potential as safer and more effective antiplatelet agents. The compounds showed significant antiplatelet aggregation activities without obvious cell toxicity (Liu et al., 2019).

Physico-chemical Properties

M. Stankovicová et al. (2014) studied the physico-chemical properties of compounds with potential beta-adrenolytic activity, focusing on their lipophilicity, surface activity, and adsorbability. The results provided insights into the relationship between the compounds' structures and their biological activity (Stankovicová et al., 2014).

Antimicrobial Activity

B. Priya et al. (2006) synthesized and evaluated benzamide derivatives for their antimicrobial efficacy. Certain compounds demonstrated significant antibacterial and antifungal activities, characterized by spectral, elemental, and single crystal X-ray studies (Priya et al., 2006).

Fluorescence Enhancement

F. Faridbod et al. (2009) investigated Glibenclamide, a benzamide derivative, for its potential to enhance the fluorescence intensity of erbium, highlighting its application as a sensitive fluorimetric probe for biochemical reactions (Faridbod et al., 2009).

Properties

IUPAC Name

4-methoxy-N-[3-(methoxymethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-11-12-4-3-5-14(10-12)17-16(18)13-6-8-15(20-2)9-7-13/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQMKLSUPJCCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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